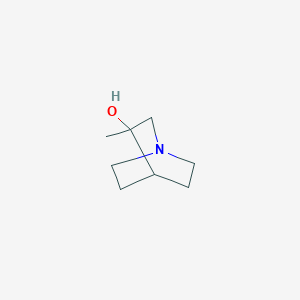

3-Methylquinuclidin-3-ol

Vue d'ensemble

Description

Synthesis Analysis

A sensitive and specific high-performance liquid chromatography (HPLC) method for the separation and quantification of 3- (S)-quinuclidinol in 3- ®-quinuclidinol, precursor for active pharmaceutical ingredients (solifenacin, revatropate and talsaclidine), has been developed and validated by precolumn derivatization .Molecular Structure Analysis

The molecular structure of 3-Methylquinuclidin-3-ol can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) which has extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis

The activity of 3-Methylquinuclidin-3-ol in chemical reactions can be studied using various electroanalytical tools. These tools can investigate redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Methylquinuclidin-3-ol can be analyzed using various techniques. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Applications De Recherche Scientifique

Ion Mobility Mass Spectrometry in Oligosaccharide Analysis

- The research conducted by Huang et al. (2013) demonstrated the application of a rapid travelling-wave ion mobility mass spectrometry (TWIMS-MS) method using 3-aminoquinoline (3-AQ) as a labelling agent. This method was successful in distinguishing isomeric oligogalacturonic acids in mixtures, shedding light on the chemical structures of complex carbohydrates (Huang et al., 2013).

Characterization of Oligonucleotide Synthesis Byproducts

- The work by Tang et al. (2017) focused on the characterization of byproducts from DNA synthesis, specifically oligonucleotides containing 1-Methyladenine and 3-Methylcytosine. They highlighted the challenges in identifying byproducts, especially those with similar molecular weights to the target products, and utilized high-resolution mass spectrometry and other techniques for precise characterization (Tang et al., 2017).

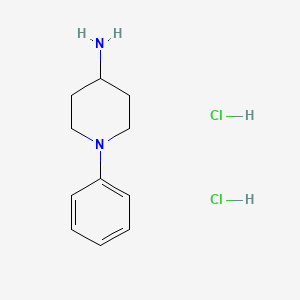

Enantiomers of Quinuclidin-3-ol Derivatives and Cholinesterases Interaction

- Bosak et al. (2005) synthesized the (R)- and (S)-enantiomers of quinuclidin-3-ol and its derivatives to study the stereoselectivity of human erythrocyte acetylcholinesterase and plasma butyrylcholinesterase. The compounds were tested as substrates and/or inhibitors, revealing the stereoselective nature of these cholinesterases toward the quinuclidin-3-ol derivatives (Bosak et al., 2005).

Synthesis and Evaluation of Quinuclidinone Derivatives as Anti-proliferative Agents

- Soni et al. (2015) presented a study on the synthesis of a new series of quinuclidinone derivatives, designed as potential anti-cancer agents. They performed comprehensive characterization and anti-cancer activity screening on these compounds, revealing potent anti-cancer activity among some of the synthesized analogues (Soni et al., 2015).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that 3-quinuclidinol, a related compound, is used as a chiral building block for many antimuscarinic agents . Antimuscarinic agents primarily target muscarinic acetylcholine receptors, which are G protein-coupled acetylcholine receptors found in the plasma membranes of certain neurons and other cells .

Mode of Action

Antimuscarinic agents typically work by blocking the action of acetylcholine, a neurotransmitter, at muscarinic receptors, thereby inhibiting the parasympathetic nervous system .

Biochemical Pathways

Antimuscarinic agents, for which 3-quinuclidinol is a building block, are known to affect various physiological functions such as smooth muscle contraction, exocrine and endocrine secretion, and nerve-to-nerve transmission .

Result of Action

Based on its potential role as a building block for antimuscarinic agents, it may contribute to the inhibition of the parasympathetic nervous system, which could have various downstream effects depending on the specific context .

Propriétés

IUPAC Name |

3-methyl-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(10)6-9-4-2-7(8)3-5-9/h7,10H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWKLMGEIQEKBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN2CCC1CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylquinuclidin-3-ol | |

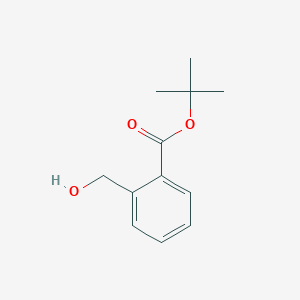

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

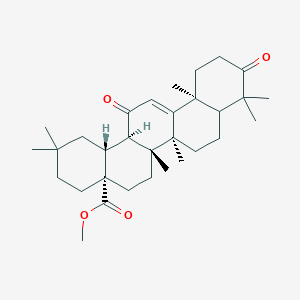

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(difluoromethoxy)-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]benzamide](/img/structure/B1396524.png)

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![Ethyl 2-[4-(ethoxycarbonyl)piperidin-1-yl]pyrimidine-5-carboxylate](/img/structure/B1396528.png)

![2,4,6-Trichloropyrido[3,2-d]pyrimidine](/img/structure/B1396530.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)